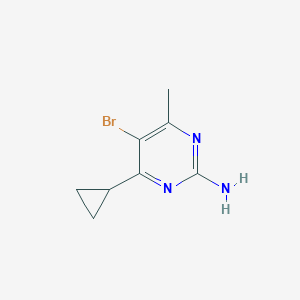
5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It features a pyrimidine ring substituted with a bromine atom, a cyclopropyl group, and a methyl group. The cyclopropyl moiety adds structural rigidity to the molecule.
5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine: (CAS number: 2115016-68-5) is a heterocyclic compound with the chemical formula C8H10BrN3 and a molecular weight of 228.09 g/mol .
Métodos De Preparación
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving pyrimidine chemistry.
Reaction Conditions: These may vary depending on the chosen synthetic pathway, but typical conditions involve cyclization reactions and bromination steps.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for scientific purposes .
Análisis De Reacciones Químicas
Reactivity: 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine can undergo various reactions, including nucleophilic substitutions, cyclizations, and functional group transformations.
Common Reagents and Conditions: Bromine-based reagents (e.g., N-bromosuccinimide) are often used for bromination. Other reactions may involve amines, acids, and bases.
Major Products: Depending on the reaction conditions, products may include derivatives with modified substituents on the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique cyclopropyl and bromine substituents.
Biology: It may serve as a pharmacophore in drug discovery, targeting specific biological pathways.
Medicine: Although no specific medical applications are well-established, further research could reveal therapeutic potential.
Industry: Its industrial applications remain to be explored.
Mecanismo De Acción
- The exact mechanism of action is not fully elucidated. researchers would investigate its interactions with biological targets (e.g., enzymes, receptors) and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: While there are no direct analogs, related pyrimidine derivatives with different substituents exist. Examples include 2-aminopyrimidines and other brominated pyrimidines.
Propiedades
Fórmula molecular |
C8H10BrN3 |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
5-bromo-4-cyclopropyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C8H10BrN3/c1-4-6(9)7(5-2-3-5)12-8(10)11-4/h5H,2-3H2,1H3,(H2,10,11,12) |
Clave InChI |
IPFRPCYUQHTCKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)C2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13058143.png)
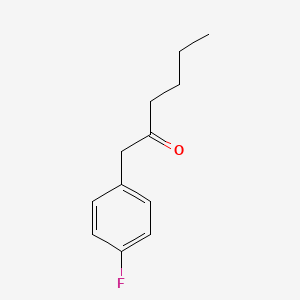
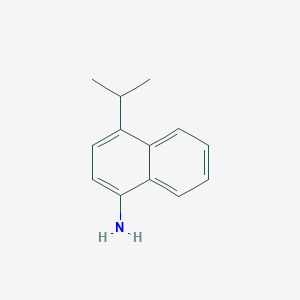
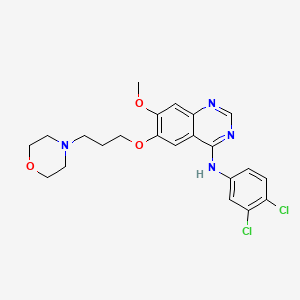
![3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13058168.png)
![N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B13058171.png)
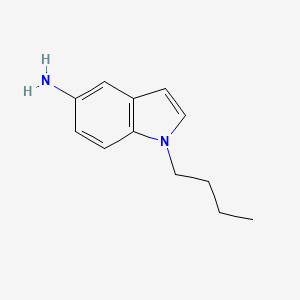
![ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B13058186.png)

![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)


![5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)
